Enhanced Lipophilicity (logP) of 3,3,3-Trifluoropropoxy-Pyridine Scaffold versus Unsubstituted Pyridin-4-yl Methanamine Core
The presence of the 3,3,3-trifluoropropoxy group substantially elevates the lipophilicity of the pyridine scaffold relative to the unsubstituted pyridin-4-yl methanamine core. Direct logP measurement of the target compound is not publicly available; however, a structurally proximate analog, 4-amino-3-(3,3,3-trifluoropropoxy)benzoic acid, exhibits a logP of 2.1 [1]. This contrasts with the unsubstituted 4-(aminomethyl)pyridine (CAS 3731-53-1), which possesses a logP of -0.12 [2]. The logD at pH 7.4 for 4-(aminomethyl)pyridine is -1.97, further underscoring its low intrinsic lipophilicity relative to trifluoropropoxy-containing scaffolds [2].
| Evidence Dimension | Lipophilicity (logP / logD) |
|---|---|
| Target Compound Data | logP ~2.1 (inferred from 4-amino-3-(3,3,3-trifluoropropoxy)benzoic acid analog) |
| Comparator Or Baseline | 4-(aminomethyl)pyridine (CAS 3731-53-1) logP = -0.12; logD (pH 7.4) = -1.97 |
| Quantified Difference | ΔlogP > 2.2 log units increase |
| Conditions | Calculated/measured logP values; analog inference |
Why This Matters
This >2.2 log unit increase in lipophilicity directly translates to improved passive membrane permeability and blood-brain barrier (BBB) penetration potential, making [3-(3,3,3-Trifluoropropoxy)pyridin-4-yl]methanamine a superior starting scaffold for CNS-targeted drug discovery programs.
- [1] Kuujia. CAS No 1493157-38-2: 4-Amino-3-(3,3,3-trifluoropropoxy)benzoic acid. Technical Datasheet. View Source
- [2] ChemBase. Pyridin-4-ylmethanamine: LogD and LogP Values. Compound Database Entry. View Source
